molecular formula C14H26O2 B13761144 4-Hydroxy-3,6,10-trimethylundec-9-en-2-one CAS No. 68141-16-2

4-Hydroxy-3,6,10-trimethylundec-9-en-2-one

Cat. No.: B13761144
CAS No.: 68141-16-2
M. Wt: 226.35 g/mol
InChI Key: DBYVTQFXXWPQMN-UHFFFAOYSA-N
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Description

4-Hydroxy-3,6,10-trimethylundec-9-en-2-one is an organic compound with the molecular formula C14H26O2 It is known for its unique structure, which includes a hydroxyl group, multiple methyl groups, and a double bond

Preparation Methods

The synthesis of 4-Hydroxy-3,6,10-trimethylundec-9-en-2-one involves several steps, typically starting with the appropriate precursors. One common synthetic route includes the aldol condensation of suitable aldehydes and ketones, followed by reduction and hydroxylation reactions. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

4-Hydroxy-3,6,10-trimethylundec-9-en-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bond into a single bond, typically using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-Hydroxy-3,6,10-trimethylundec-9-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism by which 4-Hydroxy-3,6,10-trimethylundec-9-en-2-one exerts its effects involves interactions with specific molecular targets. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The pathways involved in its biological activities are still under investigation, but they likely include interactions with cellular enzymes and receptors .

Comparison with Similar Compounds

4-Hydroxy-3,6,10-trimethylundec-9-en-2-one can be compared with other similar compounds, such as:

    4-Hydroxy-3,6,10-trimethylundec-3-en-2-one: Similar in structure but with a different position of the double bond.

    10-Hydroxy-3,6,10-trimethylundec-3-en-2-one: Another isomer with the hydroxyl group at a different position. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound

Properties

CAS No.

68141-16-2

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

4-hydroxy-3,6,10-trimethylundec-9-en-2-one

InChI

InChI=1S/C14H26O2/c1-10(2)7-6-8-11(3)9-14(16)12(4)13(5)15/h7,11-12,14,16H,6,8-9H2,1-5H3

InChI Key

DBYVTQFXXWPQMN-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CC(C(C)C(=O)C)O

Origin of Product

United States

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